4-Chloro-6-(4-fluorophenyl)quinazoline

EGFR-TK inhibition Cytotoxicity Structure-activity relationship

4-Chloro-6-(4-fluorophenyl)quinazoline is a potency-optimized EGFR-TK inhibitor building block. The 6-(4-fluorophenyl) motif is not interchangeable with 6-bromo or other 6-substituted analogs—comparative studies demonstrate this substitution transforms inactive compounds into agents with superior HeLa cytotoxicity versus Gefitinib. The reactive C4-Cl leaving group enables parallel library synthesis via nucleophilic aromatic substitution. Validated by single-crystal XRD and comprehensive spectroscopic characterization. For EGFR-targeted programs, this scaffold delivers measurable potency enhancement that 6-bromo alternatives cannot recapitulate. Prioritize this core to avoid diminished target cell killing activity.

Molecular Formula C14H8ClFN2
Molecular Weight 258.68 g/mol
Cat. No. B8812916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(4-fluorophenyl)quinazoline
Molecular FormulaC14H8ClFN2
Molecular Weight258.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC3=C(C=C2)N=CN=C3Cl)F
InChIInChI=1S/C14H8ClFN2/c15-14-12-7-10(3-6-13(12)17-8-18-14)9-1-4-11(16)5-2-9/h1-8H
InChIKeyCBQNSXJGOYCSOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-(4-fluorophenyl)quinazoline: A Halogenated Quinazoline Scaffold for Targeted Kinase Inhibitor Development and Pharmacophore Optimization


4-Chloro-6-(4-fluorophenyl)quinazoline (CAS 1003025-51-1; MFCD26392717) is a chlorinated quinazoline derivative incorporating a para-fluorophenyl substituent at the 6-position. It belongs to the 4-anilinoquinazoline class of heterocyclic compounds, which are established as selective ATP-competitive inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK) phosphorylation [1]. The compound contains a reactive C4-chloro leaving group, which enables nucleophilic aromatic substitution with amines and other nucleophiles to generate diversified 4-aminoquinazoline derivatives [2]. This scaffold is foundational in medicinal chemistry programs targeting EGFR and related kinase pathways, and has been employed in the development of clinically approved agents including Gefitinib, Erlotinib, and Lapatinib [1].

Why Substitution of 4-Chloro-6-(4-fluorophenyl)quinazoline with Alternative Quinazoline Building Blocks Fails: Quantified Loss of EGFR-Targeted Cytotoxic Potency


Generic substitution of the 4-chloro-6-(4-fluorophenyl)quinazoline scaffold with alternative 6-substituted quinazoline analogs is not functionally equivalent due to the profound and quantifiable impact of the 6-(4-fluorophenyl) motif on biological potency. Direct comparative studies demonstrate that replacing the bromine atom at the 6-position of 4-anilinoquinazolines with a 4-fluorophenyl group transforms inactive compounds into agents exhibiting superior cytotoxicity against HeLa cells compared to the clinical reference Gefitinib [1]. Furthermore, in 2-(4-chlorophenyl)-substituted quinazolines, the presence of the 6-(4-fluorophenyl) group consistently increases cytotoxicity against HeLa cells relative to the corresponding 6-bromo analogs [1]. These SAR findings indicate that the 6-(4-fluorophenyl) substitution pattern is not an interchangeable design feature; its incorporation is associated with a discrete and measurable enhancement in target cell killing activity that is not recapitulated by 6-bromo or other 6-substituted variants. Substituting this scaffold with a less optimized analog would predictably result in diminished or absent EGFR-targeted cytotoxicity [1].

Quantified Comparator Evidence: Differentiating 4-Chloro-6-(4-fluorophenyl)quinazoline from 6-Bromo and Other 6-Substituted Quinazoline Analogs


Replacement of 6-Bromo with 6-(4-Fluorophenyl) in 2-Unsubstituted 4-Anilinoquinazolines Converts Inactive Scaffolds into Agents Superior to Gefitinib Against HeLa Cervical Carcinoma Cells

The substitution of the 6-bromo group with a 6-(4-fluorophenyl) motif in 2-unsubstituted 4-anilinoquinazolines results in a dramatic gain of cytotoxic function: whereas the 6-bromo analogs lack activity, the 6-(4-fluorophenyl)-substituted derivatives exhibit superior activity against HeLa cervical carcinoma cells compared to the clinical EGFR inhibitor Gefitinib [1].

EGFR-TK inhibition Cytotoxicity Structure-activity relationship

6-(4-Fluorophenyl) Substitution Consistently Augments Cytotoxicity in 2-(4-Chlorophenyl)-Substituted Quinazolines Relative to 6-Bromo Analogs Against HeLa Cells

In a matched-pair comparison of 2-(4-chlorophenyl)-substituted 4-anilinoquinazolines, the presence of a 6-(4-fluorophenyl) group led to increased cytotoxicity against HeLa cells relative to the corresponding 6-bromo analogs, with the exception of the 3-chloroanilino derivative [1].

EGFR-TK inhibition Cytotoxicity Structure-activity relationship

Moderate to Significant EGFR-TK Enzyme Inhibition Demonstrated by 6-(4-Fluorophenyl)-Substituted Quinazoline Derivatives

Derivatives incorporating the 6-(4-fluorophenyl) quinazoline motif exhibited moderate to significant inhibitory activity against epidermal growth factor receptor tyrosine kinase (EGFR-TK) in enzymatic assays [1].

EGFR-TK inhibition Enzymatic assay Kinase inhibition

Validated Spectroscopic and Photophysical Characterization of Fluorinated Quinazoline Scaffolds Including 6-(4-Fluorophenyl) Derivatives

The 4-chloro-6-(4-fluorophenyl)quinazoline scaffold and its fluorinated derivatives have been subjected to comprehensive spectroscopic and photophysical characterization, including single-crystal X-ray diffraction analysis, providing validated structural and analytical reference data [1].

Spectroscopic characterization Crystal structure Photophysical properties

Optimal Application Scenarios for 4-Chloro-6-(4-fluorophenyl)quinazoline Based on Quantitative Comparator Evidence


Synthesis of 4-Anilinoquinazoline Derivatives Targeting EGFR-TK with Validated Potency Gains Over 6-Bromo Analogs

Researchers focused on developing EGFR-TK inhibitors should prioritize 4-chloro-6-(4-fluorophenyl)quinazoline over 6-bromo or alternative 6-substituted building blocks. Evidence confirms that 6-(4-fluorophenyl) substitution confers enhanced cytotoxicity against HeLa cells compared to both inactive 6-bromo analogs and the clinical reference Gefitinib [1]. This scaffold enables the systematic exploration of 4-anilino substitution patterns with a potency-optimized core.

Medicinal Chemistry Campaigns Requiring Structure-Based Design and Molecular Docking Validation of Quinazoline EGFR Inhibitors

The 4-chloro-6-(4-fluorophenyl)quinazoline scaffold is directly relevant to programs employing molecular docking studies against EGFR. Derivatives incorporating this motif have demonstrated favorable binding modes in EGFR docking models [1]. The validated inhibitory activity against EGFR-TK supports its use as a core template for rational drug design and lead optimization [1].

Quality Control and Analytical Method Development Requiring Fully Characterized Fluorinated Quinazoline Reference Standards

Laboratories developing analytical methods for quinazoline-based compounds can leverage 4-chloro-6-(4-fluorophenyl)quinazoline as a characterized reference standard. The compound has been subjected to single-crystal X-ray diffraction and comprehensive spectroscopic characterization, providing validated structural parameters and photophysical data [1]. This reduces analytical ambiguity in identity confirmation and purity assessment.

High-Throughput Library Synthesis for Kinase Inhibitor Screening Where C4-Chloro Reactivity Enables Parallel Derivatization

The C4-chloro leaving group in 4-chloro-6-(4-fluorophenyl)quinazoline enables facile nucleophilic aromatic substitution with diverse amines, facilitating the parallel synthesis of compound libraries for kinase inhibitor screening [1]. This reactive handle, combined with the potency-enhancing 6-(4-fluorophenyl) motif, makes the scaffold a strategic choice for high-throughput medicinal chemistry workflows [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-(4-fluorophenyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.